molecular formula C8H8FN5O3 B3048689 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide CAS No. 1799330-50-9

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide

Cat. No.: B3048689
CAS No.: 1799330-50-9
M. Wt: 241.18
InChI Key: PITSUWPDLIBTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and ensuring stringent quality control measures to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboxamide
  • 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboxylate
  • 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarbothioamide

Uniqueness

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. The presence of both fluoro and nitro groups allows for a wide range of chemical transformations, making it a versatile compound in research and development .

Properties

IUPAC Name

N-(diaminomethylideneamino)-2-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5O3/c9-6-2-1-4(14(16)17)3-5(6)7(15)12-13-8(10)11/h1-3H,(H,12,15)(H4,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITSUWPDLIBTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178165
Record name Benzoic acid, 2-fluoro-5-nitro-, 2-(aminoiminomethyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799330-50-9
Record name Benzoic acid, 2-fluoro-5-nitro-, 2-(aminoiminomethyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799330-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-5-nitro-, 2-(aminoiminomethyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide
Reactant of Route 3
Reactant of Route 3
2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide
Reactant of Route 4
Reactant of Route 4
2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide
Reactant of Route 5
Reactant of Route 5
2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide
Reactant of Route 6
2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.